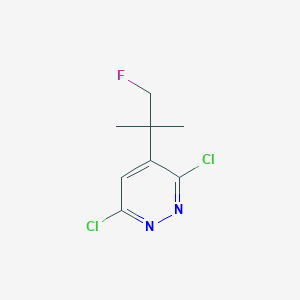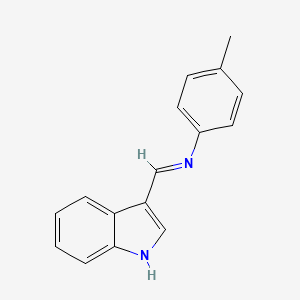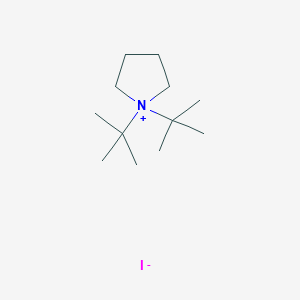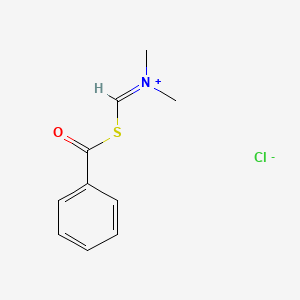
(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride is an organic compound that features a benzoyl group attached to a sulfanyl group, which is further connected to an N,N-dimethylmethaniminium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as a chlorinating agent to prepare the benzoylsulfanyl intermediate . The reaction conditions often require heating the mixture at elevated temperatures (170-180°C) for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of (Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for temperature control and reagent addition can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride involves its interaction with molecular targets through its benzoylsulfanyl and N,N-dimethylmethaniminium groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its application. The compound’s ability to form stable complexes with various biomolecules is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl chloride: Shares the benzoyl group but lacks the sulfanyl and N,N-dimethylmethaniminium moieties.
Thiourea derivatives: Contain sulfanyl groups but differ in the overall structure and functional groups.
Quaternary ammonium compounds: Feature the N,N-dimethylmethaniminium group but differ in the attached substituents.
Uniqueness
(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride is unique due to the combination of its benzoylsulfanyl and N,N-dimethylmethaniminium groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
100156-00-1 |
|---|---|
Fórmula molecular |
C10H12ClNOS |
Peso molecular |
229.73 g/mol |
Nombre IUPAC |
benzoylsulfanylmethylidene(dimethyl)azanium;chloride |
InChI |
InChI=1S/C10H12NOS.ClH/c1-11(2)8-13-10(12)9-6-4-3-5-7-9;/h3-8H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
CAQYLXFKGGAZPH-UHFFFAOYSA-M |
SMILES canónico |
C[N+](=CSC(=O)C1=CC=CC=C1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


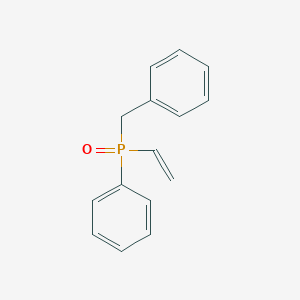
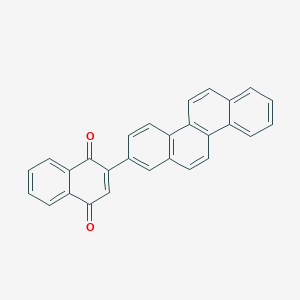
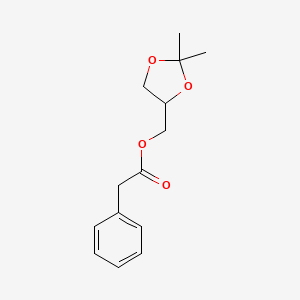

![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)
